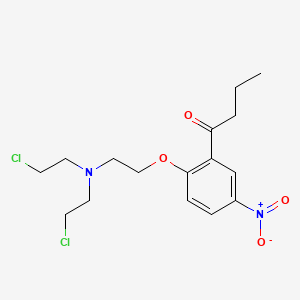
N-(2-(2-Butanoyl)-4-nitrophenoxyethyl)-N,N-bis(2-chloroethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-Butanoyl)-4-nitrophenoxyethyl)-N,N-bis(2-chloroethyl)amine is a complex organic compound with the molecular formula C16H22Cl2N2O4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Butanoyl)-4-nitrophenoxyethyl)-N,N-bis(2-chloroethyl)amine typically involves multiple steps. One common method involves the reaction of 2-chloroethylamine with ethylene oxide to form bis(2-chloroethyl)amine. This intermediate is then reacted with 2-hydroxy-5-nitrobenzaldehyde under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
N-(2-(2-Butanoyl)-4-nitrophenoxyethyl)-N,N-bis(2-chloroethyl)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted derivatives from nucleophilic substitution .
科学的研究の応用
N-(2-(2-Butanoyl)-4-nitrophenoxyethyl)-N,N-bis(2-chloroethyl)amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytotoxic effects on cancer cell lines.
Medicine: Explored for its potential use in chemotherapy due to its bis(2-chloroethyl)amino groups, which are similar to those found in some alkylating agents.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of N-(2-(2-Butanoyl)-4-nitrophenoxyethyl)-N,N-bis(2-chloroethyl)amine involves the interaction of its bis(2-chloroethyl)amino groups with biological macromolecules. These groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
類似化合物との比較
Similar Compounds
- Bis(2-chloroethyl)amine
- Bis(2-chloroethyl)ether
- 2-(2-(2-(Bis(2-chloroethyl)amino)ethoxy)benzylidene)benzofuran-3(2H)-one
Uniqueness
N-(2-(2-Butanoyl)-4-nitrophenoxyethyl)-N,N-bis(2-chloroethyl)amine is unique due to its combination of bis(2-chloroethyl)amino groups and a nitrophenyl moiety, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research in various fields .
特性
CAS番号 |
92756-01-9 |
|---|---|
分子式 |
C16H22Cl2N2O4 |
分子量 |
377.3 g/mol |
IUPAC名 |
1-[2-[2-[bis(2-chloroethyl)amino]ethoxy]-5-nitrophenyl]butan-1-one |
InChI |
InChI=1S/C16H22Cl2N2O4/c1-2-3-15(21)14-12-13(20(22)23)4-5-16(14)24-11-10-19(8-6-17)9-7-18/h4-5,12H,2-3,6-11H2,1H3 |
InChIキー |
ZJKUFYKUEVNBLC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCCN(CCCl)CCCl |
正規SMILES |
CCCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCCN(CCCl)CCCl |
同義語 |
BNPCA N-(2-(2-butanoyl)-4-nitrophenoxyethyl)-N,N-bis(2-chloroethyl)amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















